Repin

Description

Properties

IUPAC Name |

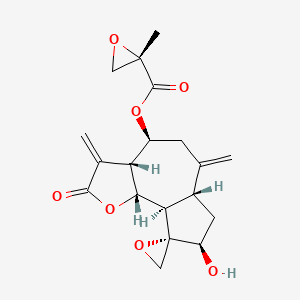

(8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl) 2-methyloxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O7/c1-8-4-11(25-17(22)18(3)6-23-18)13-9(2)16(21)26-15(13)14-10(8)5-12(20)19(14)7-24-19/h10-15,20H,1-2,4-7H2,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZJODBJOBTCPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(=O)OC2CC(=C)C3CC(C4(C3C5C2C(=C)C(=O)O5)CO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11024-67-2 | |

| Record name | Repin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11024-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Multifaceted Role of REPIN1: From DNA Replication to Metabolic Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

REPIN1 (Replication Initiator 1), also known as ZNF464 or RIP60, is a polydactyl zinc finger protein with a growing repertoire of crucial cellular functions. Initially identified for its role in the initiation of DNA replication, REPIN1 has emerged as a key regulator of gene expression, influencing a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of REPIN1's functions, with a particular focus on its intricate involvement in metabolic pathways and its implications in diseases such as osteoporosis, non-alcoholic fatty liver disease (NAFLD), and cancer. This document details the molecular mechanisms of REPIN1 action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for the scientific community.

Core Functions of REPIN1

REPIN1 is a multifaceted protein with diverse functions primarily centered on its ability to bind DNA and modulate gene expression. Its cellular roles can be broadly categorized into DNA replication and transcriptional regulation, which in turn affect a spectrum of biological processes.

Role in DNA Replication

REPIN1 was first characterized as a protein involved in the initiation of chromosomal DNA replication[1]. It binds to specific 5'-ATT-3' reiterated sequences located downstream of the origin of bidirectional replication (OBR)[1]. The protein contains 15 C2H2-type zinc finger motifs organized into three clusters, which are essential for its DNA binding activity[1]. While its precise mechanism in replication initiation is not fully elucidated, it is believed to act as an accessory factor in origin recognition prior to the assembly of the preinitiation complex.

Transcriptional Regulation

Beyond its role in DNA replication, REPIN1 is a significant transcriptional regulator. It is predicted to be involved in the regulation of transcription by RNA polymerase II[1]. Its function as a sequence-specific DNA-binding protein allows it to influence the expression of a multitude of target genes. This regulatory role is central to its involvement in various metabolic and disease-related pathways.

REPIN1 in Metabolism and Disease

REPIN1 has garnered significant attention for its role in metabolic homeostasis and its association with several diseases. Its expression levels and genetic variants have been linked to conditions such as obesity, insulin resistance, osteoporosis, and cancer.

Adipogenesis and Lipid Metabolism

REPIN1 is highly expressed in adipose tissue and plays a crucial role in adipocyte function. Studies have shown that REPIN1 expression is associated with adipocyte size and total body fat mass. It is involved in the regulation of genes related to lipid droplet formation, adipogenesis, and the transport of glucose and fatty acids[1]. Knockdown of REPIN1 in adipocytes leads to a reduction in lipid accumulation.

Glucose Homeostasis and Insulin Signaling

REPIN1 is a key player in glucose metabolism and insulin sensitivity. Liver-specific knockout of Repin1 in mice results in improved whole-body insulin sensitivity[2][3]. Mechanistically, REPIN1 deficiency leads to the upregulation of phosphorylated Akt and PPARγ expression, which in turn may increase the expression of the glucose transporter GLUT2[2]. Furthermore, genetic variants in the human REPIN1 gene have been associated with alterations in glucose and lipid metabolism, suggesting its potential as a therapeutic target for metabolic disorders[4][5]. Repin1 deficiency in db/db mice, a model for type 2 diabetes, improves insulin sensitivity and glucose metabolism, likely by reducing adipose tissue mass and inflammation[6].

Role in Osteoporosis

Recent research has implicated REPIN1 in the pathogenesis of osteoporosis. In this context, REPIN1 regulates iron metabolism and osteoblast apoptosis. Knockdown of Repin1 has been shown to inhibit apoptosis and enhance the resistance of osteoblasts to iron overload, a risk factor for osteoporosis. This effect is mediated, at least in part, through the regulation of Lipocalin 2 (Lcn2) expression and the mitochondrial apoptosis pathway.

Involvement in Cancer

REPIN1 has also been linked to cancer progression. For instance, overexpression of miR-127, which targets REPIN1, is associated with a poor prognosis in papillary thyroid cancer[7]. Additionally, the co-expression of AP4 (an alias for REPIN1) and LAPTM4B is a potential marker for poor prognosis in hepatocellular carcinoma[7]. In breast cancer, upregulation of AP4 has been shown to induce epithelial-mesenchymal transition and regulate cell migration[7].

Quantitative Data on REPIN1 Function

The following tables summarize key quantitative findings from studies on REPIN1, providing a snapshot of its expression and functional impact.

REPIN1 mRNA Expression in Human Tissues

The Genotype-Tissue Expression (GTEx) project provides a valuable resource for examining gene expression across a wide range of human tissues[8]. The following table presents the median RNA-Seq expression levels of REPIN1 in various human tissues, reported as Transcripts Per Million (TPM).

| Tissue | Median TPM |

| Adipose - Subcutaneous | 15.7 |

| Adipose - Visceral (Omentum) | 13.9 |

| Adrenal Gland | 18.2 |

| Artery - Aorta | 10.1 |

| Artery - Coronary | 11.5 |

| Artery - Tibial | 12.3 |

| Brain - Cerebellum | 8.9 |

| Brain - Cortex | 7.5 |

| Breast - Mammary Tissue | 11.2 |

| Colon - Sigmoid | 14.8 |

| Colon - Transverse | 16.1 |

| Esophagus - Mucosa | 9.7 |

| Heart - Atrial Appendage | 8.2 |

| Heart - Left Ventricle | 7.9 |

| Kidney - Cortex | 13.4 |

| Liver | 11.8 |

| Lung | 10.5 |

| Muscle - Skeletal | 12.9 |

| Nerve - Tibial | 9.8 |

| Pancreas | 9.2 |

| Pituitary | 19.5 |

| Skin - Sun Exposed (Lower leg) | 10.3 |

| Small Intestine - Terminal Ileum | 13.7 |

| Spleen | 14.2 |

| Stomach | 11.1 |

| Testis | 8.5 |

| Thyroid | 12.6 |

| Uterus | 17.8 |

| Vagina | 15.2 |

| Whole Blood | 6.4 |

Data sourced from the GTEx Portal on October 30, 2025. TPM values are rounded to one decimal place.

Functional Consequences of Altered REPIN1 Expression

This table summarizes the quantitative effects of REPIN1 modulation from various experimental studies.

| Experimental System | REPIN1 Modulation | Measured Parameter | Observed Effect | Reference |

| Liver-specific Repin1 knockout mice | Knockout | Whole-body insulin sensitivity | Significantly improved | [2][3] |

| Liver-specific Repin1 knockout mice | Knockout | Liver triglyceride content | Significantly lower | [3] |

| db/db mice with Repin1 deficiency | Knockout | HbA1c levels | Lower | [6] |

| db/db mice with Repin1 deficiency | Knockout | Body fat mass | Lower | [6] |

| Human adipocytes | Knockdown | Glycerol release | Increased | [4] |

| Adipocyte-specific Lpin1-/- mice | Knockout | Plasma NEFA and glycerol suppression by insulin | Less effective | [9] |

Signaling Pathways Involving REPIN1

REPIN1 participates in complex signaling networks that regulate cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways.

REPIN1-Mediated Regulation of Osteoblast Apoptosis

References

- 1. REPIN1 - Wikipedia [en.wikipedia.org]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Liver-restricted Repin1 deficiency improves whole-body insulin sensitivity, alters lipid metabolism, and causes secondary changes in adipose tissue in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic effects of genetic variation in the human REPIN1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Repin1 deficiency improves insulin sensitivity and glucose metabolism in db/db mice by reducing adipose tissue mass and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. REPIN1 replication initiator 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]

- 9. Adipocyte lipin 1 expression associates with human metabolic health and regulates systemic metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the REPIN1 Protein: Structure, Domains, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Replication Initiator 1 (REPIN1), also known as Zinc Finger Protein 464 (ZNF464) or RIP60, is a multifaceted nuclear protein implicated in the regulation of crucial cellular processes, including DNA replication, gene expression, and metabolism. Its intricate structure, characterized by a series of zinc finger domains, underpins its sequence-specific DNA binding capabilities and its role as a transcriptional regulator. This technical guide provides a comprehensive overview of the current knowledge on REPIN1's protein structure, functional domains, and its involvement in key signaling pathways. The document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, drug discovery, and metabolic diseases.

REPIN1 Protein: Core Structural and Functional Characteristics

REPIN1 is a 567-amino acid protein in humans with a predicted molecular weight of approximately 63.6 kDa.[1] It functions as a sequence-specific, double-stranded DNA-binding protein, recognizing ATT-rich and T-rich sequences.[1] This binding activity is central to its historical association with the initiation of chromosomal DNA replication, although its role has expanded to include the regulation of gene expression.[2][3] REPIN1 is predominantly localized in the nucleoplasm and is a component of the nuclear origin of replication recognition complex.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the human REPIN1 protein.

| Property | Value | Source |

| Canonical Length | 567 amino acids | UniProt Q9BWE0[1] |

| Molecular Weight | 63,575 Da | UniProt Q9BWE0[1] |

| Subcellular Location | Nucleoplasm | GeneCards[4], Wikipedia[2] |

Domain Architecture of REPIN1

The primary structural feature of REPIN1 is the presence of 15 C2H2-type zinc finger domains. These domains are organized into three distinct clusters, or "hands," designated Z1, Z2, and Z3.[2][3] Interspersed between these clusters are proline-rich regions that are believed to provide structural flexibility.

Zinc Finger Domain Clusters

The 15 zinc finger domains are grouped as follows, with their corresponding amino acid residue positions in the canonical human REPIN1 sequence:

| Cluster | Zinc Fingers | Amino Acid Residue Range |

| Z1 | 1-5 | 57-199 |

| Z2 | 6-8 | 236-314 |

| Z3 | 9-15 | 375-565 |

Detailed Mapping of C2H2 Zinc Finger Domains

The precise locations of the 15 individual C2H2-type zinc finger domains within the human REPIN1 protein are detailed in the table below.

| Zinc Finger | Amino Acid Position |

| 1 | 57-79 |

| 2 | 85-107 |

| 3 | 116-138 |

| 4 | 145-168 |

| 5 | 177-199 |

| 6 | 236-258 |

| 7 | 264-286 |

| 8 | 292-314 |

| 9 | 375-397 |

| 10 | 403-425 |

| 11 | 431-453 |

| 12 | 459-481 |

| 13 | 487-509 |

| 14 | 515-537 |

| 15 | 543-565 |

Proline-Rich Regions

REPIN1 contains proline-rich areas, notably between the zinc finger clusters, which likely contribute to the protein's flexibility and its ability to engage in protein-protein interactions. A distinct proline-rich region has been identified between amino acid residues 345 and 362.

REPIN1 in Cellular Signaling Pathways

REPIN1 plays a significant role in several signaling pathways, primarily those related to metabolism and cell differentiation. Its function as a transcriptional regulator allows it to influence the expression of key genes in these pathways.

Regulation of Adipogenesis and Lipid Metabolism

REPIN1 is highly expressed in adipose tissue and its expression levels are correlated with adipocyte size and total body fat mass. It is involved in the regulation of genes crucial for lipid droplet formation and adipogenesis.

Below is a diagram illustrating the proposed role of REPIN1 in adipogenesis.

Involvement in Glucose and Fatty Acid Transport

REPIN1 influences glucose and fatty acid transport in adipocytes by regulating the expression of key transporter proteins, including Glucose Transporter Type 4 (GLUT4) and the fatty acid translocase CD36.[5][6][7]

The following diagram depicts the signaling pathway for REPIN1's regulation of glucose and fatty acid transporters.

References

- 1. genecards.org [genecards.org]

- 2. REPIN1 - Wikipedia [en.wikipedia.org]

- 3. REPIN1 - GMNN Interaction Summary | BioGRID [thebiogrid.org]

- 4. The Genome-Wide Binding Profile for Human RE1 Silencing Transcription Factor Unveils a Unique Genetic Circuitry in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Subcellular trafficking of the substrate transporters GLUT4 and CD36 in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the distinct subcellular trafficking of CD36 and GLUT4 during the development of myocardial insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Localization of REPIN1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

REPIN1 (Replication Initiator 1) is a zinc finger protein crucial for the initiation of chromosomal DNA replication and the regulation of gene expression. A comprehensive understanding of its subcellular localization is paramount to elucidating its molecular functions and its role in various physiological and pathological processes. This technical guide synthesizes current knowledge on the cellular localization of REPIN1, providing detailed experimental methodologies and data presentation to support further research and drug development endeavors. Evidence from multiple databases and experimental observations overwhelmingly points to the nucleoplasm as the primary site of REPIN1 localization, where it is an integral component of the nuclear origin of replication recognition complex.[1]

Core Concepts: REPIN1 Function and Localization

REPIN1 is a DNA-binding protein that plays a significant role in the initiation of DNA replication.[1] It is also implicated in the regulation of transcription. Its function necessitates its presence within the nucleus, where the genetic material is housed and these processes occur. Gene Ontology (GO) annotations classify REPIN1 as a nuclear protein, specifically localizing to the nucleoplasm and the nuclear origin of replication recognition complex.[1]

Key Functions of REPIN1:

-

DNA Replication Initiation: Acts as a sequence-specific DNA-binding protein that is required for the start of chromosomal replication.[1]

-

Transcriptional Regulation: Predicted to be involved in the regulation of transcription by RNA polymerase II.

-

Metabolic Regulation: Plays a role in governing adipocyte size, lipid droplet formation, and the expression of key glucose transporters.

-

Cancer Progression: Implicated in the progression of certain cancers, such as gastric cancer.[2]

Experimental Evidence for Nuclear Localization

The primary method for determining the subcellular localization of proteins is through immunocytochemistry (ICC) and immunofluorescence (IF). These techniques utilize antibodies specific to the target protein to visualize its location within the cell.

Immunofluorescence Data

Immunofluorescence staining of various human cell lines consistently demonstrates a distinct nuclear localization of REPIN1. The Human Protein Atlas, a major public resource for human protein data, provides compelling visual evidence of REPIN1's presence in the nucleoplasm.

| Cell Line | Subcellular Localization | Staining Pattern | Confidence |

| U-2 OS | Nucleoplasm | Distinct granular and diffuse staining | Supported |

| A-431 | Nucleoplasm | Moderate to strong nuclear staining | Supported |

| U-251 MG | Nucleoplasm | Clear nuclear localization | Supported |

Table 1: Summary of REPIN1 immunofluorescence data from the Human Protein Atlas.

Detailed Experimental Protocols

Immunofluorescence Staining of REPIN1

This protocol outlines the indirect immunofluorescence method for visualizing REPIN1 in cultured cells.

Materials:

-

Cultured cells grown on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary antibody: Anti-REPIN1 antibody

-

Secondary antibody: Fluorophore-conjugated anti-species IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Culture: Grow cells to 60-80% confluency on sterile glass coverslips in a petri dish.

-

Fixation:

-

Gently wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the anti-REPIN1 primary antibody in Blocking Buffer to its optimal concentration.

-

Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Counterstaining:

-

Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Mount the coverslips onto glass slides using a mounting medium.

-

Seal the edges of the coverslips with nail polish.

-

-

Visualization:

-

Visualize the cells using a fluorescence microscope. REPIN1 staining should appear in the nucleus, co-localizing with the DAPI signal.

-

Subcellular Fractionation and Western Blotting

This method provides biochemical evidence for the localization of REPIN1 by separating cellular components into different fractions.

Materials:

-

Cell pellet

-

Cytoplasmic Extraction Buffer

-

Nuclear Extraction Buffer

-

Protease and phosphatase inhibitors

-

Dounce homogenizer

-

Centrifuge

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: Anti-REPIN1, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis and Cytoplasmic Fractionation:

-

Resuspend the cell pellet in ice-cold Cytoplasmic Extraction Buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 10-15 minutes.

-

Lyse the cells using a Dounce homogenizer.

-

Centrifuge at 500 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

-

-

Nuclear Fractionation:

-

Resuspend the pellet from the previous step in ice-cold Nuclear Extraction Buffer with inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant is the nuclear fraction.

-

-

Protein Quantification:

-

Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.

-

-

Western Blotting:

-

Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibodies (anti-REPIN1, anti-Lamin B1, and anti-GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate.

-

Expected Results: The Western blot should show a strong band for REPIN1 in the nuclear fraction, which should also be positive for the nuclear marker Lamin B1. The cytoplasmic fraction should show a strong band for GAPDH and a weak or absent band for REPIN1.

Visualizations

REPIN1 Signaling and Functional Context

Caption: Functional context of nuclear REPIN1.

Experimental Workflow for Immunofluorescence

Caption: Indirect immunofluorescence workflow.

Experimental Workflow for Subcellular Fractionation

Caption: Subcellular fractionation workflow.

Conclusion

References

The Discovery and History of REPIN1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Replication Initiator 1 (REPIN1), also known as RIP60, is a multifaceted zinc finger protein implicated in a range of critical cellular processes, from DNA replication to metabolic regulation. Initially identified through its involvement in the initiation of DNA replication, its functional repertoire has expanded to include transcriptional regulation of genes involved in adipogenesis, lipid metabolism, and glucose transport. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to REPIN1. It is designed to serve as a resource for researchers and professionals in drug development, offering detailed experimental methodologies, a summary of quantitative data, and visualizations of associated molecular pathways and experimental workflows.

Discovery and Initial Characterization

REPIN1 was first identified in a study focused on the replication of the dihydrofolate reductase (DHFR) gene in Chinese hamsters.[1] The protein, then named RIP60, was identified as a 60-kDa polypeptide that binds to a replication initiation region.[1][2] This binding occurred near a segment of stably bent DNA.[1] Early investigations using protein-DNA cross-linking experiments were instrumental in its discovery.[1] The co-fractionation of an ATP-dependent DNA helicase with origin-specific DNA-binding activity suggested a role for RIP60 in the initiation of chromosomal DNA synthesis in mammalian cells.[1]

Nomenclature and Gene Location

The protein is encoded by the REPIN1 gene. In humans, the REPIN1 gene is located on chromosome 7q36.1, spanning from base pair 150,368,189 to 150,374,044.[1] In mice, the orthologous gene, Repin1, is found on chromosome 6.[1] The protein has several aliases, including AP4, RIP60, and ZNF464.[1][2]

Table 1: Gene and Protein Identifiers for REPIN1

| Identifier Type | Human | Mouse |

| Gene Symbol | REPIN1 | Repin1 |

| NCBI Gene ID | 29803 | 58887 |

| Ensembl ID | ENSG00000214022 | ENSMUSG00000052751 |

| UniProtKB ID | Q9BWE0 | Q5U4E2 |

| Aliases | AP4, RIP60, ZNF464 | Zfp464 |

Molecular Structure and Function

REPIN1 is a polydactyl zinc finger protein, characterized by the presence of 15 zinc finger DNA-binding motifs organized into three zinc finger hand clusters.[1] This structure facilitates its primary function as a sequence-specific DNA-binding protein.[3]

DNA Binding and Replication Initiation

REPIN1 is a key component of the nuclear origin of replication recognition complex.[1][4] It initiates chromosomal replication by binding to specific DNA sequences.[1] The protein recognizes and binds to 5'-ATT-3' motifs on reiterated sequences downstream of the origin of bidirectional replication (OBR) and to a second homologous sequence in the opposite orientation within the OBR zone.[1] This binding of ATT-rich and T-rich DNA sequences can facilitate DNA bending.[3]

Transcriptional Regulation

Beyond its role in DNA replication, REPIN1 is predicted to be involved in the regulation of transcription via RNA polymerase II.[1][2] This function is linked to its expression in various tissues and its influence on genes related to metabolic processes.

Role in Metabolism and Adipogenesis

A significant body of research has highlighted the role of REPIN1 in metabolic regulation, particularly in adipose tissue and the liver, where it is highly expressed.[1][5]

Adipogenesis and Lipid Metabolism

Studies have implicated REPIN1 in the regulation of genes involved in adipogenesis, lipid droplet formation and fusion, and the transport of glucose and fatty acids in adipocytes.[1] For instance, Repin1 deficiency in the adipose tissue of mice leads to decreased adipose tissue mass and smaller adipocytes.[6] Furthermore, a knockdown of REPIN1 in human in vitro differentiated adipocytes resulted in increased glycerol release.[5][6]

Regulation of Metabolic Genes

REPIN1 may regulate the expression of genes involved in cellular fatty acid import, such as SCARB1/CD36.[3][7] In mice, hepatic deletion of Repin1 leads to changes in the expression of downstream targets including Cd36, Pparg, and Glut2.[5]

Association with Disease

Alterations in REPIN1 function and expression have been linked to several diseases, most notably nonalcoholic fatty liver disease (NAFLD) and osteoporosis.[2][8][9]

Nonalcoholic Fatty Liver Disease (NAFLD)

A specific 12-base pair deletion variant in the human REPIN1 gene has been identified as a genetic factor that may be associated with a lower risk for the development of NAFLD.[8] A study on individuals with obesity found that homozygous carriers of this deletion had significantly lower NAFLD activity and fibrosis scores.[8] In mice, liver-specific knockdown of Repin1 using small interfering RNA (siRNA) showed potential for the prevention and treatment of NAFLD.[8]

Osteoporosis

In the context of osteoporosis, REPIN1 has been found to regulate iron metabolism and osteoblast apoptosis.[9] Iron overload, a condition that can contribute to osteoporosis, has been shown to be mitigated by the knockdown of REPIN1.[9] The proposed mechanism involves REPIN1 regulating the expression of Lipocalin-2 (LCN2), which in turn affects the mitochondrial apoptosis pathway through proteins like Cytochrome C, BAX, and BCL2.[9]

Table 2: REPIN1 Association with Disease Pathophysiology

| Disease | REPIN1's Role | Key Molecular Players | Experimental Evidence |

| NAFLD | A deletion variant is associated with a lower risk of NAFLD.[8] | - | Human genetic association study; siRNA knockdown in mice.[8] |

| Osteoporosis | Regulates iron metabolism and osteoblast apoptosis.[9] | LCN2, Cytochrome C, BAX, BCL2 | Knockdown experiments in vitro and in vivo.[9] |

Experimental Methodologies

The following sections detail the protocols for key experiments that have been instrumental in elucidating the function of REPIN1.

Protein-DNA Cross-linking Experiments

This method was crucial for the initial identification of REPIN1 (as RIP60).

-

Objective: To identify proteins that directly bind to a specific DNA region, such as a replication origin.

-

Protocol:

-

Culture Chinese hamster cells and synchronize them at the G1/S boundary of the cell cycle.

-

Isolate nuclei and incubate them in a replication-permissive buffer containing bromodeoxyuridine triphosphate (BrdU-TP).

-

Irradiate the nuclei with UV light to cross-link proteins to the BrdU-substituted DNA.

-

Extract the DNA and digest it with restriction enzymes to generate fragments of a manageable size.

-

Immunoprecipitate the cross-linked protein-DNA complexes using an antibody specific for the protein of interest (or use a general method to enrich for cross-linked complexes).

-

Reverse the cross-links and analyze the associated DNA fragments by Southern blotting or PCR to identify the specific binding sites.

-

siRNA-mediated Knockdown of REPIN1

This technique has been used to study the functional consequences of reduced REPIN1 expression.

-

Objective: To specifically reduce the expression of REPIN1 in cultured cells or in vivo to study its function.

-

Protocol (in vitro):

-

Synthesize or obtain validated small interfering RNA (siRNA) molecules targeting the REPIN1 mRNA sequence.

-

Culture the target cells (e.g., HepG2 cells, primary adipocytes) to an appropriate confluency.

-

Prepare a transfection complex by mixing the REPIN1 siRNA with a suitable transfection reagent in serum-free medium.

-

Incubate the cells with the transfection complex for a specified period (e.g., 4-6 hours).

-

Replace the transfection medium with complete growth medium and incubate for 24-72 hours to allow for REPIN1 knockdown.

-

Harvest the cells and assess the knockdown efficiency by quantitative real-time PCR (qRT-PCR) for mRNA levels and/or Western blotting for protein levels.

-

Perform downstream functional assays (e.g., gene expression analysis, metabolic assays).

-

Affinity Capture-Mass Spectrometry (AC-MS)

This high-throughput method has been used to identify protein interaction partners of REPIN1.

-

Objective: To identify proteins that physically interact with REPIN1 within a cellular context.

-

Protocol:

-

Generate a cell line (e.g., HEK293T) that expresses a tagged version of REPIN1 (e.g., with a FLAG or HA epitope tag).

-

Lyse the cells under conditions that preserve protein-protein interactions.

-

Incubate the cell lysate with an antibody or affinity resin that specifically binds to the tag on REPIN1.

-

Wash the resin to remove non-specifically bound proteins.

-

Elute the REPIN1 protein and its interacting partners from the resin.

-

Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (e.g., LC-MS/MS).

-

Analyze the mass spectrometry data to identify the proteins that were co-purified with REPIN1.

-

Signaling Pathways and Workflows

The following diagrams illustrate key pathways and experimental workflows related to REPIN1.

Caption: REPIN1's role in the initiation of DNA replication.

Caption: REPIN1's regulatory role in metabolic pathways.

Caption: Experimental workflow for siRNA-mediated knockdown of REPIN1.

Conclusion

REPIN1 has emerged from being known solely as a DNA replication initiator to a protein with significant regulatory roles in metabolism and disease. Its intricate involvement in adipogenesis, lipid metabolism, and the pathophysiology of conditions like NAFLD and osteoporosis makes it a compelling target for further research and potential therapeutic intervention. This guide provides a foundational understanding of REPIN1, summarizing the key discoveries and experimental approaches that have shaped our current knowledge of this important nuclear protein. Future investigations into its precise molecular mechanisms and protein interaction networks will undoubtedly uncover new avenues for understanding and treating metabolic and age-related diseases.

References

- 1. REPIN1 - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. uniprot.org [uniprot.org]

- 4. string-db.org [string-db.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. A Human REPIN1 Gene Variant: Genetic Risk Factor for the Development of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. REPIN1 regulates iron metabolism and osteoblast apoptosis in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

REPIN1 Expression in Human Tissues: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

REPIN1 (Replication Initiator 1), also known as AP4 or RIP60, is a zinc finger protein that plays a crucial role in the initiation of DNA replication. Beyond this fundamental process, emerging evidence highlights its involvement in a variety of cellular functions, including transcriptional regulation, metabolism, and apoptosis. Dysregulation of REPIN1 expression has been implicated in several pathologies, making it a protein of significant interest for therapeutic development. This technical guide provides a comprehensive overview of REPIN1 expression across various human tissues, detailed experimental protocols for its detection and quantification, and an exploration of its known signaling pathways.

Data Presentation: REPIN1 Expression in Human Tissues

The expression of REPIN1 varies significantly across different human tissues at both the mRNA and protein levels. The following tables summarize quantitative data from the Genotype-Tissue Expression (GTEx) portal for RNA sequencing and the PaxDb for protein abundance.

Table 1: REPIN1 Gene Expression in Human Tissues (RNA-Seq)

This table presents the median gene expression of REPIN1 in Transcripts Per Million (TPM) from the GTEx V8 dataset. Tissues are ordered from highest to lowest median expression.

| Tissue | Median TPM |

| Adipose - Subcutaneous | 15.74 |

| Adipose - Visceral (Omentum) | 14.93 |

| Artery - Aorta | 12.35 |

| Artery - Tibial | 11.98 |

| Artery - Coronary | 11.52 |

| Esophagus - Mucosa | 11.23 |

| Skin - Sun Exposed (Lower leg) | 10.99 |

| Skin - Not Sun Exposed (Suprapubic) | 10.87 |

| Colon - Transverse | 10.76 |

| Lung | 10.65 |

| Small Intestine - Terminal Ileum | 10.45 |

| Esophagus - Gastroesophageal Junction | 10.33 |

| Stomach | 10.21 |

| Heart - Atrial Appendage | 9.87 |

| Heart - Left Ventricle | 9.54 |

| Thyroid | 9.44 |

| Adrenal Gland | 9.32 |

| Breast - Mammary Tissue | 9.21 |

| Prostate | 8.98 |

| Uterus | 8.76 |

| Vagina | 8.65 |

| Ovary | 8.54 |

| Nerve - Tibial | 8.43 |

| Spleen | 7.98 |

| Pancreas | 7.87 |

| Muscle - Skeletal | 7.56 |

| Pituitary | 7.34 |

| Kidney - Cortex | 6.98 |

| Liver | 6.54 |

| Brain - Cerebellum | 5.87 |

| Brain - Cortex | 5.43 |

| Whole Blood | 4.32 |

Table 2: REPIN1 Protein Abundance in Human Tissues

This table summarizes the protein abundance of REPIN1 in parts per million (ppm) as reported in the PaxDb, which integrates data from various proteomics studies.[1][2][3][4][5]

| Tissue/Cell Type | Abundance (ppm) |

| Lymph node | 22.4 |

| Cell line (CD8+) | 6.85 |

| Whole organism (integrated) | 5.71 |

| Female gonad | 2.32 |

| Testis | 0.62 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to quantify and localize REPIN1 expression.

Quantitative Reverse Transcription PCR (RT-qPCR) for REPIN1 mRNA Expression

This protocol allows for the sensitive quantification of REPIN1 mRNA levels in various tissues.

a. RNA Extraction:

-

Homogenize 50-100 mg of fresh or frozen tissue in 1 mL of TRIzol reagent.

-

Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol.

-

Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Wash the RNA pellet with 1 mL of 75% ethanol.

-

Air-dry the pellet and resuspend in 20-50 µL of RNase-free water.

-

Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

b. cDNA Synthesis:

-

In an RNase-free tube, combine 1 µg of total RNA, 1 µL of random hexamer primers (50 ng/µL), and RNase-free water to a final volume of 13 µL.

-

Heat at 65°C for 5 minutes and then place on ice.

-

Add 4 µL of 5X reaction buffer, 1 µL of Ribolock RNase Inhibitor (20 U/µL), 2 µL of 10 mM dNTP mix, and 1 µL of RevertAid M-MuLV Reverse Transcriptase (200 U/µL).

-

Incubate at 25°C for 5 minutes, followed by 42°C for 60 minutes.

-

Terminate the reaction by heating at 70°C for 5 minutes.

c. qPCR Reaction:

-

Prepare a master mix containing:

-

10 µL of 2X SYBR Green qPCR Master Mix

-

1 µL of Forward Primer (10 µM)

-

1 µL of Reverse Primer (10 µM)

-

3 µL of Nuclease-free water

-

-

Human REPIN1 Primer Sequences:[6]

-

Forward: 5'-GCGGAAGTATCCCCAGGAACAT-3'

-

Reverse: 5'-CAACGACGTTCCAGCATCGGTT-3'

-

-

Add 15 µL of the master mix to each well of a qPCR plate.

-

Add 5 µL of diluted cDNA (1:10) to each well.

-

Seal the plate and centrifuge briefly.

-

Perform qPCR using the following cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt curve analysis.

-

-

Analyze the data using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Western Blot for REPIN1 Protein Detection

This protocol describes the detection of REPIN1 protein in cell or tissue lysates.[2][3][7][8][9]

a. Protein Extraction:

-

Homogenize 50-100 mg of tissue or lyse 1-5 x 10^6 cells in 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Protein Transfer:

-

Mix 20-30 µg of protein with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane at 100V for 60-90 minutes in a cold transfer buffer.

c. Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against REPIN1 (e.g., Rabbit polyclonal or monoclonal) diluted in blocking buffer overnight at 4°C. Recommended dilution ranges from 1:1000 to 1:80000, which should be optimized.[1]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.

Immunohistochemistry (IHC) for REPIN1 Localization

This protocol details the localization of REPIN1 protein in paraffin-embedded human tissue sections.[10][11][12][13][14]

a. Deparaffinization and Rehydration:

-

Immerse slides in xylene (3 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 changes each, 3 minutes each).

-

Rinse in distilled water.

b. Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature.

c. Staining:

-

Wash slides with PBS.

-

Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 15 minutes.

-

Wash with PBS.

-

Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.

-

Incubate with the primary anti-REPIN1 antibody diluted in blocking buffer (recommended starting dilution 1:200 to 1:2000) overnight at 4°C in a humidified chamber.[1]

-

Wash with PBS (3 changes, 5 minutes each).

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Wash with PBS.

-

Develop the color with a DAB (3,3'-diaminobenzidine) substrate solution until the desired stain intensity is reached.

-

Rinse with distilled water.

d. Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

Signaling Pathways and Experimental Workflows

REPIN1 is implicated in several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow for studying REPIN1.

References

- 1. pax-db.org [pax-db.org]

- 2. Lysate preparation protocol for western blotting | Abcam [abcam.com]

- 3. Western Blot Protocol | Proteintech Group [ptglab.com]

- 4. pax-db.org [pax-db.org]

- 5. pax-db.org [pax-db.org]

- 6. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 7. Western blot protocol | Abcam [abcam.com]

- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 9. origene.com [origene.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. 福尔马林固定石蜡包埋组织的免疫组化染色方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 14. m.youtube.com [m.youtube.com]

The Enigmatic Role of REPIN1 in DNA Replication Initiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

REPIN1, also known as Replication Initiator 1 or RIP60, is a multifaceted zinc finger protein that has been a subject of investigation for its putative role in the initiation of DNA replication. Initially identified as a protein with origin-specific DNA-binding properties, its precise function in the complex orchestration of DNA synthesis remains an area of active, albeit evolving, research. This technical guide provides a comprehensive overview of the current understanding of REPIN1's involvement in DNA replication initiation, with a focus on its biochemical properties, interaction partners, and the experimental methodologies used to elucidate its function. While the initial hypothesis of REPIN1 as a direct initiator of replication has been met with conflicting evidence, this document aims to present a detailed and objective summary of the available data to inform future research and potential therapeutic strategies.

Introduction

The faithful duplication of the genome is a fundamental process for cell proliferation and is initiated at specific genomic loci known as origins of replication. The initiation of DNA replication is a tightly regulated process involving the coordinated action of numerous proteins. Among the proteins implicated in this critical cellular event is REPIN1, a 60-kDa polypeptide first identified through its ability to bind to the origin of bidirectional replication of the dihydrofolate reductase gene (dhfr) in Chinese hamsters.[1] REPIN1 is characterized by the presence of 15 C2H2-type zinc finger motifs, which are organized into three clusters and are responsible for its DNA-binding activity.[1] It specifically recognizes and binds to ATT-rich sequences.[1]

Early studies suggested a direct role for REPIN1 as a replication initiator, given its origin-specific DNA binding and its co-purification with an ATP-dependent DNA helicase activity.[2][3] However, subsequent research has broadened the functional scope of REPIN1 to include roles in the regulation of gene expression related to lipid metabolism, adipogenesis, and apoptosis, leading to a more nuanced view of its primary cellular functions.[4] This guide will focus on the data directly pertaining to its role in DNA replication initiation, providing a technical framework for researchers in the field.

Biochemical Properties and Activities of REPIN1

DNA Binding Properties

REPIN1 exhibits sequence-specific binding to DNA, with a preference for ATT-rich sequences.[1] This binding is mediated by its multiple zinc finger domains. While precise quantitative data on the binding affinity of full-length REPIN1 to specific origin sequences is not extensively reported in recent literature, early studies characterized its interaction with the dhfr origin of replication.

Table 1: DNA Binding Characteristics of REPIN1 (RIP60)

| Parameter | Value/Observation | Reference |

| DNA Sequence Preference | ATT-rich sequences | [1] |

| Binding Site | Reiterated sequences downstream of the origin of bidirectional replication (OBR) and a homologous sequence within the OBR zone. | [1] |

| DNA Structure Modification | Enhances DNA bending near the origin of replication. | [1] |

Associated Enzymatic Activities

Initial studies on purified fractions containing REPIN1 (then referred to as RIP60) revealed the presence of an associated ATP-dependent DNA helicase activity.[2][3] This activity was attributed to a 100-kDa polypeptide, named RIP100, which co-purified with RIP60.[2][3] This finding suggested a model where REPIN1 targets a helicase to the origin of replication to initiate DNA unwinding. However, it is important to note that later studies have not definitively established REPIN1 itself as a helicase.

Table 2: Enzymatic Activities Associated with REPIN1 (RIP60) Fractions

| Activity | Associated Protein | Requirement | Reference |

| ATP-dependent DNA Helicase | RIP100 (100-kDa polypeptide) | ATP | [2][3] |

Interaction of REPIN1 with the DNA Replication Machinery

The initiation of DNA replication involves the sequential assembly of a pre-replication complex (pre-RC) at replication origins, which includes the Origin Recognition Complex (ORC), Cdc6, Cdt1, and the Minichromosome Maintenance (MCM) complex. While a direct and stable interaction between REPIN1 and the core components of the pre-RC has not been consistently demonstrated in recent proteomic studies, the Gene Ontology annotations and protein-protein interaction databases suggest a functional link to the nuclear origin of replication recognition complex.[1] Further investigation is required to elucidate the nature and timing of any potential interactions between REPIN1 and the core replication machinery.

Experimental Protocols for Studying REPIN1 Function

Chromatin Immunoprecipitation (ChIP) for REPIN1

ChIP is a powerful technique to identify the genomic regions where a protein of interest is bound in vivo. The following is a generalized protocol that can be adapted for REPIN1 ChIP, based on standard methods.

Protocol 1: REPIN1 Chromatin Immunoprecipitation (ChIP)

-

Cell Cross-linking:

-

Grow cells to 80-90% confluency.

-

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest cells and resuspend in a lysis buffer containing protease inhibitors.

-

Lyse the cells on ice.

-

Isolate the nuclei by centrifugation.

-

Resuspend the nuclear pellet in a nuclear lysis buffer.

-

Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the pre-cleared chromatin with an anti-REPIN1 antibody or a control IgG overnight at 4°C with rotation.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification:

-

Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.

-

The purified DNA can then be analyzed by qPCR to quantify REPIN1 binding to specific target sequences or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

-

DNA Fiber Analysis to Assess Replication Dynamics upon REPIN1 Perturbation

DNA fiber analysis is a single-molecule technique used to visualize and measure various parameters of DNA replication, such as replication fork speed and origin firing frequency. This protocol can be used to investigate the effects of REPIN1 knockdown or overexpression on replication dynamics.

Protocol 2: DNA Fiber Analysis

-

Cell Labeling:

-

Plate cells at a low density.

-

Pulse-label the cells with a first nucleotide analog (e.g., CldU) for a defined period (e.g., 20-30 minutes).

-

Wash the cells and then pulse-label with a second nucleotide analog (e.g., IdU) for a defined period.

-

-

Cell Lysis and DNA Spreading:

-

Harvest the cells and resuspend in a lysis buffer.

-

Spot a small volume of the cell suspension onto a microscope slide.

-

Tilt the slide to allow the DNA to spread down the slide, creating long, stretched DNA fibers.

-

-

Immunodetection:

-

Fix the DNA fibers to the slide.

-

Denature the DNA with HCl.

-

Block the slides to prevent non-specific antibody binding.

-

Incubate with primary antibodies that specifically recognize the incorporated nucleotide analogs (e.g., anti-BrdU for CldU and a different anti-BrdU for IdU).

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

-

Imaging and Analysis:

-

Visualize the labeled DNA fibers using a fluorescence microscope.

-

Capture images and use image analysis software to measure the length of the labeled tracks. This allows for the calculation of replication fork speed and the identification of origin firing events.

-

Signaling Pathways and Logical Relationships

The precise signaling pathways that regulate REPIN1's activity in the context of DNA replication initiation are not well-defined. However, a hypothetical model can be constructed based on its known properties and the general principles of replication control.

Hypothetical Model of REPIN1 Action in Replication Initiation

This model postulates that REPIN1, through its DNA binding domain, recognizes and binds to specific origin sequences. This binding may facilitate the recruitment of other replication factors, potentially including a helicase, to initiate DNA unwinding.

Experimental Workflow for Investigating REPIN1

The following diagram illustrates a logical workflow for experimentally dissecting the role of REPIN1 in DNA replication initiation.

Conclusion and Future Directions

The role of REPIN1 in DNA replication initiation remains an area of inquiry with historical roots and evolving interpretations. While early evidence pointed towards a direct role as a replication initiator, the lack of consistent, recent data supporting this model has led to the exploration of its other cellular functions. The technical guide provided here summarizes the foundational knowledge and experimental approaches that have been and can be used to further investigate REPIN1.

Future research should focus on obtaining high-resolution structural information of REPIN1 in complex with DNA, performing unbiased, quantitative proteomics to identify bona fide interaction partners throughout the cell cycle, and utilizing advanced single-molecule techniques to precisely determine its impact on replication fork dynamics. A definitive understanding of REPIN1's function will be crucial for a complete picture of the intricate network that governs DNA replication and may reveal novel targets for therapeutic intervention in diseases characterized by aberrant cell proliferation.

References

- 1. Purification of RIP60 and RIP100, mammalian proteins with origin-specific DNA-binding and ATP-dependent DNA helicase activities PMID: 2174103 | MCE [medchemexpress.cn]

- 2. Purification of RIP60 and RIP100, mammalian proteins with origin-specific DNA-binding and ATP-dependent DNA helicase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of RIP60 and RIP100, mammalian proteins with origin-specific DNA-binding and ATP-dependent DNA helicase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. REPIN1 regulates iron metabolism and osteoblast apoptosis in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

REPIN1: A Multifaceted Regulator of Cellular Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Replication Initiator 1 (REPIN1) is a zinc finger protein with a growing repertoire of functions far exceeding its initial discovery as a DNA replication initiator. This technical guide provides a comprehensive overview of REPIN1, including its various aliases, its role in critical signaling pathways, and detailed methodologies for its study. With implications in metabolic diseases, osteoporosis, and cancer, REPIN1 presents a compelling target for further investigation and therapeutic development. This document is intended to serve as a core resource for professionals in the field, consolidating current knowledge and providing practical guidance for future research.

REPIN1 Gene Aliases and Alternative Names

The REPIN1 gene is known by a variety of names in scientific literature, which can create ambiguity. The following table summarizes the known aliases and alternative names for REPIN1 to aid in comprehensive literature searches and clear communication.

| Alias/Alternative Name | Description | Source |

| Replication Initiator 1 | The official full name of the protein. | GeneCards |

| RIP60 | An early name, standing for Replication Initiation Region Protein (60kD). | Wikipedia[1] |

| AP4 | An alias also associated with Transcription Factor AP-4 (TFAP4), requiring careful distinction. | GeneCards |

| ZNF464 | Zinc Finger Protein 464. | GeneCards |

| Zfp464 | A common designation in rodent-based studies. | Wikipedia[1] |

| H_DJ0584D14.12 | An identifier from early genomic sequencing efforts. | NCBI |

| 60 KDa Replication Initiation Region Protein | A descriptive name based on its molecular weight and initial functional characterization. | GeneCards |

| 60 KDa Origin-Specific DNA-Binding Protein | Highlights its function in binding to DNA origins of replication. | GeneCards |

| DHFR Oribeta-Binding Protein RIP60 | Refers to its discovery in studies of the dihydrofolate reductase (DHFR) gene replication origin. | GeneCards |

| DNA-Binding Protein REPIN1 | A functional description of the protein. | GeneCards |

| ATT-Binding Protein | Describes its specificity for ATT-rich DNA sequences. | GeneCards |

| Zinc Finger Protein AP4 | Another zinc finger protein designation. | GeneCards |

Signaling Pathways Involving REPIN1

REPIN1 is implicated in a growing number of signaling pathways that govern fundamental cellular processes. Its roles in metabolic regulation, bone homeostasis, and cancer are of particular interest to the research community.

REPIN1 in Osteoporosis and Iron-Induced Apoptosis

Recent studies have elucidated a critical role for REPIN1 in the pathology of osteoporosis, particularly in the context of iron overload. In osteoblasts, elevated REPIN1 expression is associated with increased iron accumulation, leading to apoptosis. Mechanistically, REPIN1 appears to regulate the expression of Lipocalin 2 (LCN2), a protein involved in iron transport. Increased LCN2 levels contribute to intracellular iron overload, which in turn modulates the expression of the pro-apoptotic protein BAX and the anti-apoptotic protein BCL2, tipping the balance towards cell death. Knockdown of REPIN1 has been shown to rescue bone loss in animal models of iron-overload-induced osteoporosis by inhibiting this apoptotic cascade.[1][2][3][4]

Role in Adipogenesis and Metabolic Disease

REPIN1 is highly expressed in adipose tissue and liver and has been identified as a key regulator of adipogenesis and lipid metabolism. It influences adipocyte size, lipid droplet formation, and the expression of glucose transporters. Studies in rodent models have shown that genetic variations in REPIN1 are linked to differences in body weight and triglyceride levels. Furthermore, reduced expression of REPIN1 in adipose tissue can lead to improved whole-body insulin sensitivity and better glucose tolerance.[5][6][7]

Involvement in Cancer Progression

The role of REPIN1 in cancer is an emerging area of research. In papillary thyroid cancer, REPIN1 is a downstream target of miR-127. Overexpression of miR-127 leads to decreased REPIN1 levels, which is associated with increased proliferation, migration, and invasion of cancer cells. Conversely, in gastric cancer, REPIN1 is part of a five-gene signature that can stratify patients into high- and low-risk groups, suggesting a more complex, context-dependent role in different malignancies.

Quantitative Data on REPIN1 Function

The following table summarizes key quantitative findings from studies on REPIN1, providing insights into its functional impact.

| Experimental Context | Finding | Quantitative Change | Reference |

| Genetic Variation in Humans | A 12 base pair deletion (rs3832490) in REPIN1 is associated with improved glucose metabolism. | Carriers of the deletion show lower fasting plasma glucose, fasting plasma insulin, and HOMA-IR. | [7] |

| In Vitro Cell Culture (HepG2 cells) | Transfection with the 12 bp deletion variant of REPIN1. | Increased GLUT2 and CD36 expression, and a higher number of lipid droplets. | [7] |

| Animal Model (Congenic Rats) | Differential REPIN1 expression in adipose tissue of rat strains susceptible to metabolic syndrome. | Congenic BB.4W rats with lower REPIN1 expression are compared to BB.4S and BB/OK rats. | [5] |

Experimental Protocols for the Study of REPIN1

Investigating the function of REPIN1 requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

siRNA-Mediated Knockdown of REPIN1 in Adipocytes

This protocol describes the general steps for reducing REPIN1 expression in cultured adipocytes using small interfering RNA (siRNA).

Objective: To study the loss-of-function phenotype of REPIN1 in adipocytes.

Materials:

-

Differentiated adipocyte cell culture (e.g., 3T3-L1 or primary human adipocytes)

-

REPIN1-specific siRNA and non-targeting control siRNA

-

Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Opti-MEM™ I Reduced Serum Medium

-

Culture medium appropriate for the adipocyte cell line

-

Reagents for RNA extraction and qRT-PCR analysis

-

Reagents for protein extraction and Western blot analysis

Procedure:

-

Cell Culture: Culture adipocytes to the desired stage of differentiation in appropriate multi-well plates.

-

siRNA-Lipid Complex Formation:

-

For each well to be transfected, dilute REPIN1-specific siRNA or non-targeting control siRNA in Opti-MEM™ medium.

-

In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM™ medium and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

-

-

Transfection:

-

Carefully add the siRNA-lipid complexes to the cells in each well.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells with the transfection complexes for the time recommended by the reagent manufacturer (typically 4-6 hours).

-

-

Post-Transfection:

-

After the incubation period, replace the transfection medium with fresh, complete culture medium.

-

Incubate the cells for 24-72 hours to allow for REPIN1 knockdown.

-

-

Verification of Knockdown:

-

qRT-PCR: Harvest RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR using primers specific for REPIN1 and a housekeeping gene to determine the extent of mRNA knockdown.

-

Western Blot: Lyse the cells to extract total protein. Perform SDS-PAGE and Western blotting using an antibody specific for REPIN1 to confirm a reduction in protein levels.

-

-

Functional Assays: Once knockdown is confirmed, proceed with functional assays such as glucose uptake assays, lipid droplet staining, or gene expression analysis of downstream targets.

For more detailed guidance on optimizing siRNA transfection in adipocytes, refer to specialized protocols.[8][9][10][11][12]

Chromatin Immunoprecipitation (ChIP) for REPIN1

This protocol outlines the general workflow for performing ChIP to identify the genomic regions to which REPIN1 binds.

Objective: To determine the DNA binding sites of REPIN1 across the genome.

Materials:

-

Cell culture expressing REPIN1

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonicator or enzymatic digestion reagents for chromatin shearing

-

ChIP-grade antibody specific for REPIN1

-

Protein A/G magnetic beads

-

Wash buffers with varying salt concentrations

-

Elution buffer

-

Proteinase K and RNase A

-

Reagents for DNA purification

-

Reagents for qPCR or high-throughput sequencing

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin with a ChIP-grade REPIN1 antibody overnight at 4°C with rotation.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads. Reverse the formaldehyde cross-links by incubating at a high temperature with the addition of a high-salt solution.

-

DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Analysis:

-

ChIP-qPCR: Use qPCR to determine the enrichment of specific DNA sequences in the immunoprecipitated sample compared to an input control.

-

ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify REPIN1 binding sites genome-wide.

-

For detailed protocols and troubleshooting, refer to established ChIP-seq resources.[13][14][15][16][17]

Conclusion and Future Directions

REPIN1 is a protein with diverse and critical functions in cellular regulation. Its involvement in fundamental processes such as DNA replication, as well as its emerging roles in metabolic diseases, osteoporosis, and cancer, underscore its importance as a subject of continued research. The information and protocols provided in this guide are intended to facilitate further investigation into the complex biology of REPIN1. Future research should focus on elucidating the precise molecular mechanisms by which REPIN1 exerts its effects in different cellular contexts, identifying its direct downstream targets, and exploring its potential as a therapeutic target for a range of human diseases. The development of small molecule inhibitors or activators of REPIN1 could open new avenues for the treatment of metabolic disorders, bone diseases, and cancer.

References

- 1. REPIN1 regulates iron metabolism and osteoblast apoptosis in osteoporosis [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. REPIN1 regulates iron metabolism and osteoblast apoptosis in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. REPIN1 regulates iron metabolism and osteoblast apoptosis in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene expression profiling supports the role of Repin1 in the pathophysiology of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An siRNA-based method for efficient silencing of gene expression in mature brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. An optimized method for gene knockdown in differentiating human and mouse adipocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sequential chromatin immunoprecipitation protocol for global analysis through massive parallel sequencing (... [protocols.io]

- 14. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 15. Re-ChIP Protocol | Rockland [rockland.com]

- 16. Sequential chromatin immunoprecipitation protocol: ChIP-reChIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. encodeproject.org [encodeproject.org]

Evolutionary Conservation of the REPIN1 Gene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

REPIN1 (Replication Initiator 1), also known as RIP60 or ZNF464, is a multifaceted zinc finger protein integral to various cellular processes. Initially identified for its potential role in the initiation of DNA replication, its function is now understood to extend to the regulation of transcription, influencing a wide array of physiological pathways.[1][2] This guide provides a comprehensive overview of the evolutionary conservation of the REPIN1 gene, its role in key signaling pathways, and detailed experimental protocols for its study.

Evolutionary Conservation of REPIN1

The REPIN1 gene is highly conserved across a broad range of species, indicating its fundamental biological importance. Analysis of orthologs reveals significant sequence identity, particularly within the zinc finger domains responsible for DNA binding.

Quantitative Analysis of REPIN1 Orthologs

The following table summarizes the protein sequence identity of REPIN1 orthologs in various species compared to the human REPIN1 protein. Orthologs for the invertebrate species Drosophila melanogaster and Caenorhabditis elegans were not found, suggesting that REPIN1 may have evolved later in the vertebrate lineage or that the sequence divergence is too great for clear orthology assignment by standard methods.

| Species | Common Name | NCBI Protein Accession | Protein Length (Amino Acids) | Sequence Identity to Human REPIN1 (%) |

| Homo sapiens | Human | NP_001093166.1 | 567 | 100 |

| Pan troglodytes | Chimpanzee | XP_003318942.1 | 567 | 99.5 |

| Canis lupus familiaris | Dog | XP_005629707.1 | 567 | 87.3 |

| Gallus gallus | Chicken | XP_015142475.1 | 572 | 65.5 |

| Danio rerio | Zebrafish | XP_005167634.1 | 578 | 52.1 |

| Drosophila melanogaster | Fruit Fly | Not Found | - | - |

| Caenorhabditis elegans | Nematode | Not Found | - | - |

Key Signaling Pathways Involving REPIN1

REPIN1 has been implicated in the regulation of several critical signaling pathways, primarily related to metabolism. Its role as a transcriptional regulator allows it to influence the expression of key genes in these pathways.

Regulation of Glucose and Fatty Acid Metabolism

REPIN1 is a key player in glucose and fatty acid metabolism. Evidence suggests that REPIN1 may exert its influence through the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway. By modulating the expression of target genes such as the glucose transporter GLUT2 and the fatty acid translocase CD36, REPIN1 can impact cellular uptake and utilization of these essential nutrients.[3][4][5][6][7][8]

Regulation of Iron Metabolism and Apoptosis

REPIN1 also plays a crucial role in iron homeostasis and apoptosis. It has been shown to regulate the expression of Lipocalin 2 (LCN2), a protein involved in iron transport and storage. Dysregulation of this pathway can lead to iron overload, cellular stress, and the induction of apoptosis through the modulation of Bcl-2 family proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the evolutionary conservation and function of the REPIN1 gene.

Phylogenetic Analysis of the REPIN1 Gene

This protocol outlines the steps to create a phylogenetic tree to visualize the evolutionary relationships of REPIN1 across different species.

Objective: To construct a phylogenetic tree of REPIN1 protein sequences.

Materials:

-

Computer with internet access

-

MEGA (Molecular Evolutionary Genetics Analysis) software[1]

Procedure:

-

Sequence Retrieval:

-

Obtain the protein sequences of REPIN1 orthologs from various species of interest from a public database such as NCBI (National Center for Biotechnology Information) or UniProt.

-

Save the sequences in FASTA format in a single text file. Each sequence should start with a header line beginning with ">" followed by the sequence name.

-

-

Multiple Sequence Alignment:

-

Open the MEGA software.

-

Click on "Align" -> "Edit/Build Alignment".

-

Select "Create a new alignment" and choose "Protein".

-

In the Alignment Explorer window, go to "Edit" -> "Insert Sequence From File" and select your FASTA file.

-

Select all sequences (Ctrl+A).

-

Click on the "Align" icon and choose "ClustalW" or "MUSCLE" for alignment. Use the default parameters for the initial alignment.

-

Visually inspect the alignment for any misaligned regions and manually adjust if necessary.

-

Export the alignment in MEGA format (.meg).

-

-

Phylogenetic Tree Construction:

-

From the main MEGA window, click on "Phylogeny" -> "Construct/Test Maximum Likelihood Tree" (or another method like Neighbor-Joining).

-

Open the exported .meg alignment file.

-

In the "Analysis Preferences" window:

-

Test of Phylogeny: Select "Bootstrap method" and set the number of replications to 1000 for statistical support.

-

Substitution Model: Click on "Models" -> "Find Best DNA/Protein Models (ML)" to determine the most appropriate substitution model for your data based on the Bayesian Information Criterion (BIC). Select the recommended model.

-

Leave other parameters as default for the initial analysis.

-

-

Click "Compute" to start the tree construction.

-

-

Tree Visualization and Interpretation:

-

The resulting phylogenetic tree will be displayed in the "Tree Explorer" window.

-

The numbers at the nodes represent bootstrap values, indicating the percentage of replicate trees that support that branching. Higher values (e.g., >70) indicate stronger support.

-

The branch lengths represent the evolutionary distance.

-

Use the toolbar options to customize the tree's appearance for publication.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol describes how to identify the genomic binding sites of the REPIN1 transcription factor.

Objective: To determine the genome-wide binding sites of REPIN1.

Materials:

-

Cell culture or tissue samples

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers

-

Sonicator or micrococcal nuclease (for chromatin fragmentation)

-

REPIN1-specific antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Procedure:

-

Cross-linking and Cell Lysis:

-

Treat cells or tissues with formaldehyde to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

-